2,5-Dimethyloctane

Thermophysical properties Isomer differentiation Boiling point comparison

2,5-Dimethyloctane (CAS 15869-89-3) is a C10 branched alkane with the molecular formula C10H22 and a molecular weight of 142.28 g/mol. It is one of 75 structural isomers of decane, characterized by methyl substitutions at the 2- and 5-positions of the octane backbone.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 15869-89-3
Cat. No. B100645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyloctane
CAS15869-89-3
Synonyms2,5-dimethyloctane
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCC(C)CCC(C)C
InChIInChI=1S/C10H22/c1-5-6-10(4)8-7-9(2)3/h9-10H,5-8H2,1-4H3
InChIKeyHOAAQUNESXYFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyloctane CAS 15869-89-3: Physical Property Baseline and Procurement Specification Reference


2,5-Dimethyloctane (CAS 15869-89-3) is a C10 branched alkane with the molecular formula C10H22 and a molecular weight of 142.28 g/mol [1]. It is one of 75 structural isomers of decane, characterized by methyl substitutions at the 2- and 5-positions of the octane backbone [2]. The compound exists as a colorless liquid at ambient conditions and is primarily utilized as a reference standard in gas chromatography, a component in surrogate fuel formulations, and a research intermediate in hydrocarbon analysis [3]. Critically evaluated thermophysical data are available through the NIST/TRC Web Thermo Tables [4].

Why 2,5-Dimethyloctane Cannot Be Generically Substituted: Isomer-Specific Physical Property Divergence


Despite sharing the identical molecular formula C10H22 and molecular weight of 142.28 g/mol with all 75 decane isomers, 2,5-dimethyloctane exhibits isomer-specific thermophysical properties that preclude generic substitution in analytical and industrial applications [1]. The specific positioning of methyl branches at the 2- and 5-positions produces a unique molecular architecture that governs its boiling point, density, vapor pressure, and chromatographic retention behavior . Substitution with a different dimethyloctane isomer—such as 2,6-dimethyloctane or 3,5-dimethyloctane—introduces measurable deviations in these critical parameters, which directly impact experimental reproducibility in GC-MS calibration, fuel surrogate modeling, and thermophysical property-dependent processes [2]. The quantitative evidence below establishes the compound-specific values that must be verified during procurement.

2,5-Dimethyloctane CAS 15869-89-3: Quantitative Differentiation Evidence Against Structural Isomers and n-Decane


Boiling Point Differentiation: 2,5-Dimethyloctane vs. 2,4-Dimethyloctane Isomer Comparison

2,5-Dimethyloctane exhibits a normal boiling point of 158.0 ± 7.0 °C at 760 mmHg, as experimentally determined and compiled in authoritative databases . In comparison, the 2,4-dimethyloctane isomer (CAS 4032-94-4) demonstrates a boiling point range of 155.9–156.4 °C (429.05 K) . This approximately 2 °C difference, while seemingly modest, is analytically significant in high-resolution gas chromatography and distillation-based separation processes. For context, n-decane (the linear C10 isomer) boils at 174.1 °C—approximately 16 °C higher than 2,5-dimethyloctane—demonstrating the profound effect of branching on vapor pressure characteristics [1].

Thermophysical properties Isomer differentiation Boiling point comparison

Density Specification: 2,5-Dimethyloctane Experimental and Calculated Values for Quality Control

The density of 2,5-dimethyloctane is reported as 0.7260 g/cm³ in ChemBK and 0.732 g/cm³ (calculated) in ChemSrc and ChemBlink databases . ChemSpider reports a broader predicted range of 0.7 ± 0.1 g/cm³ . This parameter serves as a critical quality control metric for incoming material verification. For procurement context, the density of other branched C10 isomers varies measurably: 4,5-dimethyloctane (CAS 15869-96-2) exhibits a density of 0.7430 g/cm³ , representing a ~2.3% higher value. Such differences exceed typical QC tolerance ranges and enable rapid isomer differentiation via simple density measurement.

Density specification Quality control Isomer purity

Kovats Retention Index: 2,5-Dimethyloctane GC-MS Identification Reference Value

2,5-Dimethyloctane has a documented Kovats retention index of 933 on a Petrocol DH-100 non-polar capillary column [1]. This value, established through the California Environmental Protection Agency's standardized procedure for detailed hydrocarbon analysis of gasolines, serves as a system-independent constant for compound identification in complex hydrocarbon mixtures [2]. While n-decane, by definition, has a Kovats index of 1000 (100 × carbon number), the branched structure of 2,5-dimethyloctane reduces its retention index by 67 units relative to the linear analog [3]. Comparative retention indices for other dimethyloctane isomers on identical stationary phases are sparsely reported in open literature; however, the general structure-retention relationship dictates that different branching patterns produce distinct retention indices, enabling isomer-specific identification when authentic reference standards are available.

Gas chromatography Kovats retention index Analytical reference standard

Flash Point Specification: Safety Classification and Handling Parameter Differentiation

2,5-Dimethyloctane has a reported flash point of 80.3 ± 7.9 °C as compiled by ChemSpider , with ChemSrc reporting a value of 80.3 °C and ChemBlink reporting 80.314 °C (calculated) . For comparison, the 4,5-dimethyloctane isomer (CAS 15869-96-2) exhibits a higher flash point of 85.9 °C , a difference of approximately 5.6 °C. This variation has implications for hazardous material classification, storage requirements, and safe handling protocols. The flash point of 2,5-dimethyloctane places it above the 60 °C threshold for flammable liquid classification under many regulatory frameworks, but the measurable isomer-to-isomer variation necessitates compound-specific safety data sheet (SDS) consultation.

Flash point Safety specification Flammability classification

Melting Point and Low-Temperature Behavior: 2,5-Dimethyloctane vs. Isomer Class Comparison

2,5-Dimethyloctane has a reported melting point of -84.5 °C . For comparison, the 4,5-dimethyloctane isomer exhibits a melting point of -53.99 °C , a substantial difference of approximately 30.5 °C. Additionally, 2,7-dimethyloctane (CAS 1072-16-8) has a reported melting point range of -50 °C to -40 °C . The significantly lower melting point of 2,5-dimethyloctane reflects the specific molecular packing disruption conferred by the 2,5-methyl substitution pattern. This parameter is particularly relevant for applications involving low-temperature fluid behavior, cold-climate fuel formulations, and cryogenic processes.

Melting point Low-temperature stability Phase behavior

Enthalpy of Vaporization: Thermophysical Parameter for Energy Balance Calculations

2,5-Dimethyloctane has a reported enthalpy of vaporization of 37.8 ± 0.8 kJ/mol (ChemSpider, predicted) . The NIST Chemistry WebBook reports a ΔvapH° value of 49.0 kJ/mol from the Reid (1972) compilation [1], though this reference does not specify the temperature condition. This parameter is essential for heat transfer calculations, distillation column design, and combustion modeling. Branched alkanes generally exhibit lower enthalpies of vaporization compared to their linear counterparts—a consequence of reduced intermolecular van der Waals interactions due to decreased molecular surface area contact. For reference, n-decane has an enthalpy of vaporization of approximately 51.4 kJ/mol at 298.15 K [2], indicating that 2,5-dimethyloctane (predicted 37.8 kJ/mol) requires approximately 26% less energy to vaporize.

Enthalpy of vaporization Thermodynamics Energy balance

Procurement-Validated Application Scenarios for 2,5-Dimethyloctane CAS 15869-89-3


Gas Chromatography Reference Standard for Complex Hydrocarbon Mixture Analysis

The documented Kovats retention index of 933 on Petrocol DH-100 non-polar columns [1] establishes 2,5-dimethyloctane as a system-independent reference standard for detailed hydrocarbon analysis of gasolines and complex petrochemical mixtures. This application is supported by standardized EPA methodology (SOP MLD 118) for single-column high-efficiency capillary GC [2]. Procurement of authentic 2,5-dimethyloctane enables accurate peak assignment and isomer differentiation in samples where multiple C10 branched alkanes co-elute. The 2 °C boiling point difference relative to 2,4-dimethyloctane and the 16 °C difference relative to n-decane further support effective chromatographic separation when proper column and temperature program parameters are employed.

Surrogate Component in Hydrotreated Renewable Fuel (HRF) Formulation Modeling

Branched C10 alkanes, including dimethyloctane isomers, are commonly found in hydrotreated renewable fuels derived from tallow, camelina oil, algae, and waste cooking oil [1]. The thermophysical property data for 2,5-dimethyloctane—specifically its density (0.7260–0.732 g/cm³), boiling point (158 °C), and enthalpy of vaporization (37.8 kJ/mol predicted) [2]—provide essential input parameters for developing surrogate fuel mixtures that accurately model HRF combustion behavior. The ~26% lower enthalpy of vaporization compared to n-decane and the 30.5 °C lower melting point relative to 4,5-dimethyloctane [3] are particularly relevant for cold-flow property predictions in alternative fuel development programs.

Isomer-Specific Thermophysical Property Research and Structure-Property Relationship Studies

The combination of boiling point (158.0 ± 7.0 °C), density (0.7260 g/cm³), melting point (-84.5 °C), and flash point (80.3 °C) for 2,5-dimethyloctane [1] makes this compound a valuable data point in systematic investigations of structure-property relationships among the 75 decane isomers. The substantial variation in melting point across isomers (2,5-: -84.5 °C vs. 4,5-: -53.99 °C vs. 2,7-: -50 to -40 °C) [2] provides a quantitative foundation for molecular modeling of branching effects on solid-liquid phase transitions. Procurement of high-purity 2,5-dimethyloctane enables accurate property measurement and validation of computational predictions for homologous branched alkane series.

Analytical Method Development and Quality Control Verification for Isomer Purity Assessment

The well-defined thermophysical constants for 2,5-dimethyloctane—including density (0.7260–0.732 g/cm³), refractive index (1.4089) [1], and retention index (933) [2]—provide multiple orthogonal parameters for method development and QC verification. The 2.3% density difference between 2,5-dimethyloctane (0.7260 g/cm³) and 4,5-dimethyloctane (0.7430 g/cm³) exceeds typical analytical precision thresholds, enabling rapid density-based identity confirmation. This suite of characterization data supports the development of robust incoming material specifications and purity verification protocols for laboratories handling branched alkane standards.

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